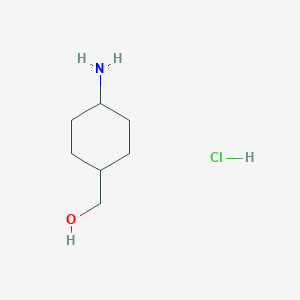

trans-4-Aminocyclohexanemethanol hydrochloride

Description

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Sequence

The most widely documented method begins with 4-aminobenzoic ester as the starting material. The synthesis involves eight sequential steps: catalytic hydrogenation, phthaloyl formylation, isomerization, hydrazinolysis, amino protection, ester group reduction, amino deprotection, and hydrogen chloride salification. Key reactions include:

-

Catalytic Hydrogenation : 4-Aminobenzoic ester is hydrogenated using palladium on carbon (Pd/C) under 3–5 atm pressure at 60–80°C to produce a cyclohexane intermediate.

-

Ester Group Reduction : Borane-tetrahydrofuran (BH₃·THF) selectively reduces ester groups to hydroxymethyl moieties at −30°C, achieving 84.5% yield and ≥98% purity.

Critical Process Parameters

-

Temperature Control : Maintaining ≤10°C during borane addition prevents side reactions.

-

Catalyst Loading : 5% Pd/C ensures complete hydrogenation without over-reduction.

-

Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) enable efficient phase separation during workup.

Stepwise Reduction and Functional Group Manipulation

Nitro Group Hydrogenation

An alternative route starts with 4-nitrophenyl acetic acid. Hydrogenation in protic solvents (e.g., water) at 44–46°C under 0.1–0.6 bar overpressure yields 4-aminophenyl acetic acid. Subsequent hydrogenation at 55–58°C under 1–4 bar overpressure generates the cyclohexane backbone.

Cyclization and Esterification

Refluxing the intermediate in hydrochloric ethanol (3–5 h) induces cyclization, followed by acetonitrile distillation to isolate trans-4-amino-cyclohexyl ethyl acetate HCl. This method avoids chromatographic purification, enhancing scalability.

Table 1: Comparison of Key Synthetic Routes

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Industrial processes prioritize solvent recycling and continuous operation. For example, THF and methanol are recovered via fractional distillation, reducing waste.

Crystallization Techniques

Salification with HCl in dichloromethane-saturated NaCl solution produces high-purity crystals (melting point: 145°C). Anhydrous sodium sulfate drying ensures minimal residual moisture.

Comparative Analysis of Synthetic Routes

Cost Efficiency

Environmental Impact

-

BH₃·THF generates less hazardous waste compared to nitro group reductions, which require acidic aqueous workups.

Reaction Optimization and Yield Enhancement Strategies

Catalytic System Modifications

Temperature and Pressure Profiling

Table 2: Optimization Strategies and Outcomes

| Strategy | Effect on Yield | Effect on Purity |

|---|---|---|

| Borane stoichiometry | +12% | +3% |

| Pd/C catalyst recycling | −5% per cycle | Unchanged |

| Solvent drying | +8% | +5% |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Aminocyclohexanemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form various amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamines.

Substitution: N-substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: trans-4-Aminocyclohexanemethanol hydrochloride is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, it is used to study the effects of amine-containing compounds on biological systems .

Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used as a mucolytic agent .

Industry: In the industrial sector, it is used in the production of various fine chemicals and as a building block for more complex chemical entities .

Mechanism of Action

The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Stereochemical Differences

- Cis vs. Trans Isomers: The cis-isomer of 4-aminocyclohexanemethanol hydrochloride (CAS: 61367-22-4) exhibits lower aqueous solubility due to intramolecular hydrogen bonding between the amino and hydroxymethyl groups, whereas the trans-isomer’s opposing groups reduce such interactions, enhancing solubility .

- Functional Group Variations: Carboxylic Acid Derivatives (e.g., trans-4-aminocyclohexanecarboxylic acid, CAS: 3685-25-4) are preferred for peptide backbone modifications but require coupling reagents like EDC/HOBt for amide bond formation, unlike the hydroxymethyl group in trans-4-ACHM HCl, which undergoes direct nucleophilic substitution . Ester Derivatives (e.g., methyl trans-4-aminocyclohexanecarboxylate HCl) serve as prodrugs due to their hydrolytic stability in vivo, releasing active carboxylic acids upon enzymatic cleavage .

Physicochemical Properties

- Solubility: trans-4-ACHM HCl demonstrates superior solubility in methanol (>50 mg/mL) compared to trans-4-aminocyclohexanol hydrochloride (<20 mg/mL in methanol), attributed to the hydroxymethyl group’s polarity .

- Thermal Stability: The hydroxymethyl group in trans-4-ACHM HCl decomposes at 220–240°C, whereas the carboxylic acid derivative (trans-4-aminocyclohexanecarboxylic acid) is stable up to 260°C due to stronger intermolecular hydrogen bonding .

Biological Activity

trans-4-Aminocyclohexanemethanol hydrochloride (CAS Number: 1504-49-0) is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to significant changes in cellular functions. Specifically, it may act as an agonist or antagonist to certain receptors, influencing biochemical pathways critical for various physiological processes .

Biological Activities

- Protease Inhibition :

- Cell Proliferation :

- Drug Synthesis Intermediate :

Case Study 1: Wound Healing

A study investigated the effects of this compound on skin barrier recovery after injury. The application of this compound demonstrated a significant reduction in epidermal hyperplasia induced by repeated injury, indicating its potential as a therapeutic agent for enhancing skin repair mechanisms .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, derivatives of this compound were evaluated for their ability to inhibit the proliferation of cancer cells. The findings revealed that these compounds could significantly reduce the growth of tumor cells while exhibiting lower toxicity toward normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Amino alcohol | Protease inhibition, anticancer effects |

| cis-3-Aminocyclohexylmethanol hydrochloride | Amino alcohol | Unique stereochemistry affects reactivity |

| trans-3-Aminocyclohexylmethanol hydrochloride | Amino alcohol | Similar biological activities |

The comparison illustrates that while related compounds share some biological activities, the stereochemistry plays a crucial role in determining their specific interactions and efficacy .

Q & A

Q. What are the recommended laboratory synthesis routes for trans-4-Aminocyclohexanemethanol hydrochloride?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding nitro precursor (e.g., trans-4-nitrocyclohexanemethanol) under hydrogen gas (1–3 atm) using palladium-on-carbon (Pd/C) or Raney nickel as catalysts. Post-reduction, the amine intermediate is treated with hydrochloric acid to yield the hydrochloride salt. Purification is typically achieved via recrystallization in ethanol or methanol. Structural confirmation requires NMR (e.g., H and C) and mass spectrometry (MS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DO or DMSO-d) identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, methanol -CHOH at δ 3.4–3.7 ppm).

- IR Spectroscopy : Peaks at ~3200 cm (N-H stretch), 2500–3000 cm (O-H of hydrochloride), and 1050–1100 cm (C-N stretch).

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] (m/z ~178.6 for CHClNO). Purity analysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended.

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, follow first-aid measures per SDS guidelines (e.g., rinse eyes with water for 15 minutes, seek medical attention). Disposal must comply with EPA/OSHA regulations .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (85:15) + 0.1% diethylamine. Monitor at 210–220 nm.

- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by H NMR analysis of diastereomers.

- Polarimetry : Measure specific rotation ([α]) to confirm enantiomeric excess (e.g., expected [α] = +15° to +25° in methanol) .

Q. How does this compound’s stability vary under accelerated degradation conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC (retention time shifts or new peaks).

- Oxidative Stress : Treat with 3% HO at 25°C for 6 hours.

- Photostability : Expose to UV light (ICH Q1B guidelines). Quantify degradation products using LC-MS/MS. Stability-indicating methods should achieve resolution ≥2.0 between analyte and degradants .

Q. What mechanistic insights exist for its role as a chiral building block in opioid receptor ligands?

- Methodological Answer : The trans-4-aminocyclohexanol moiety mimics natural ligand conformations. Key steps:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with μ-opioid receptors.

- Structure-Activity Relationship (SAR) : Modify the methanol group to esters or ethers; assess binding affinity via radioligand assays (e.g., H-naloxone displacement).

- In Vivo Testing : Evaluate analgesic efficacy in rodent models (e.g., tail-flick test). Correlate pharmacokinetics (C, T) with structural modifications .

Analytical Method Table

| Parameter | HPLC Conditions | Acceptance Criteria |

|---|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | Retention time: 6.8 ± 0.2 min |

| Mobile Phase | 0.03M KHPO:MeOH (70:30) | Theoretical plates ≥2000 |

| Flow Rate | 1.0 mL/min | RSD ≤2.0% (n=6) |

| Detection | UV 207 nm | LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL |

| Linearity Range | 1.0–12.0 µg/mL (r ≥0.999) | Recovery: 98–102% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.